molecular formula C15H18ClNOS B4142108 1-(4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

1-(4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B4142108
M. Wt: 295.8 g/mol
InChI Key: DALAQZASENNHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(allyloxy)benzylamine hydrochloride is an organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(allyloxy)benzylamine hydrochloride typically involves the following steps:

    Formation of the Allyloxybenzyl Intermediate: This can be achieved by reacting 4-hydroxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate.

    Thienylmethylamine Formation: The next step involves the synthesis of 2-thienylmethylamine, which can be prepared by the reduction of 2-thienylmethyl nitrile using lithium aluminum hydride.

    Coupling Reaction: The final step is the coupling of the allyloxybenzyl intermediate with 2-thienylmethylamine under suitable conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(allyloxy)benzylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thienyl ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The benzyl and thienyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dihydro or tetrahydrothienyl derivatives.

    Substitution: Formation of halogenated or aminated benzyl and thienyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(allyloxy)benzylamine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

This compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of both aromatic and heterocyclic moieties suggests it could interact with various biological targets.

Industry

In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(allyloxy)benzylamine hydrochloride would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with a benzyl group.

    Thiophene: A basic heterocyclic compound similar to the thienyl group.

    Allyloxybenzene: A compound with an allyloxy group attached to a benzene ring.

Uniqueness

What sets 4-(allyloxy)benzylamine hydrochloride apart is the combination of these functional groups in a single molecule

Properties

IUPAC Name

1-(4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS.ClH/c1-2-9-17-14-7-5-13(6-8-14)11-16-12-15-4-3-10-18-15;/h2-8,10,16H,1,9,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALAQZASENNHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CNCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 3
1-(4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 5
1-(4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.